N-Acetyl-6-(3-methylpyridin-1-ium-1-yl)-L-norleucine
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Overview
Description
N-Acetyl-6-(3-methylpyridin-1-ium-1-yl)-L-norleucine is a synthetic organic compound that belongs to the class of acetylated amino acids. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino acid norleucine, and a pyridinium group attached to the side chain. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The acetylation can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-6-(3-methylpyridin-1-ium-1-yl)-L-norleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-Acetyl-6-(3-methylpyridin-1-ium-1-yl)-L-norleucine exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The acetyl and pyridinium groups may play a role in modulating the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-norleucine: Lacks the pyridinium group, making it less versatile in certain reactions.
6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine: Lacks the acetyl group, which may affect its reactivity and biological activity.
Uniqueness
N-Acetyl-6-(3-methylpyridin-1-ium-1-yl)-L-norleucine is unique due to the presence of both the acetyl and pyridinium groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
654050-73-4 |
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Molecular Formula |
C14H21N2O3+ |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
(2S)-2-acetamido-6-(3-methylpyridin-1-ium-1-yl)hexanoic acid |
InChI |
InChI=1S/C14H20N2O3/c1-11-6-5-9-16(10-11)8-4-3-7-13(14(18)19)15-12(2)17/h5-6,9-10,13H,3-4,7-8H2,1-2H3,(H-,15,17,18,19)/p+1/t13-/m0/s1 |
InChI Key |
FFDDDWDONDVSLZ-ZDUSSCGKSA-O |
Isomeric SMILES |
CC1=C[N+](=CC=C1)CCCC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CC1=C[N+](=CC=C1)CCCCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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